molecular formula C19H15ClN2O4 B2577674 Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1207050-08-5

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

Cat. No. B2577674
CAS RN: 1207050-08-5
M. Wt: 370.79
InChI Key: DFLIVHATYAJMAU-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known to possess a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a chlorophenylamino group, and a carboxylate ester group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of quinoline derivatives through methodologies like the Chlorotrimethylsilane-Mediated Friedländer Synthesis, which yields ethyl 2-chloromethyl-3-quinoline carboxylates among other compounds, indicating the versatility of quinoline synthesis methods (Degtyarenko et al., 2007). Such synthetic routes provide foundational knowledge for developing compounds with potential applications in materials science and pharmacology.

Photovoltaic and Optical Properties

Studies on the structural and optical properties of quinoline derivatives thin films have demonstrated their potential application in photovoltaic devices and organic electronics. The investigation into the photovoltaic properties of quinoline derivatives in organic–inorganic photodiode fabrication reveals their suitability for use in photodiodes, with improvements in diode parameters observed upon the introduction of substitution groups (Zeyada et al., 2016). This research underscores the relevance of quinoline derivatives in enhancing the efficiency and functionality of photovoltaic devices.

Antimicrobial and Antituberculosis Agents

The synthesis and evaluation of quinoxaline derivatives for their antimicrobial activity highlight the potential of quinoline-based compounds in developing new therapeutic agents. Specifically, studies on the antimicrobial activity of new quinoxaline derivatives suggest their efficacy against various microorganisms, presenting a pathway for the development of novel antimicrobial and antituberculosis treatments (Singh et al., 2010). This area of research is crucial for addressing the growing concern of antibiotic resistance and the need for new antibiotics.

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. Theoretical studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid suggest that the molecular structure of quinoxalines is closely related to their inhibition efficiency, offering insights into the design of more effective corrosion inhibitors (Zarrouk et al., 2014). This research is significant for the development of safer and more environmentally friendly corrosion inhibitors for industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoline derivatives are known to interact with various enzymes and receptors in the body .

properties

IUPAC Name

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLIVHATYAJMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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